![molecular formula C24H25N5O2 B2494839 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941884-90-8](/img/structure/B2494839.png)

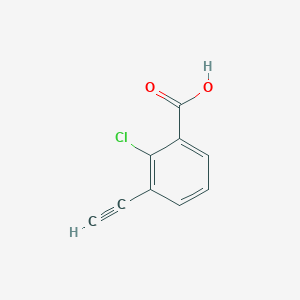

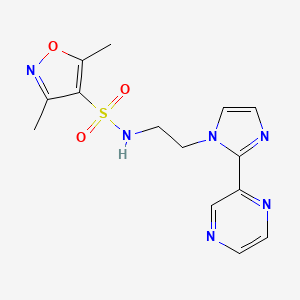

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the title compound often involves multi-step reactions, starting from simple precursors to obtain more complex heterocyclic compounds. Abdelrazek et al. (2014) described a method for synthesizing new pyrazole, pyrimidine, and pyridazine derivatives from 3-oxo-3,N-diphenylpropionamide, which can serve as a basis for synthesizing the title compound through modifications of the synthetic route to incorporate the specific substitutions required for its structure (Abdelrazek et al., 2014).

Molecular Structure Analysis

The analysis of the molecular structure of heterocyclic compounds like the title compound often involves spectroscopic methods. Naveen et al. (2021) conducted a comprehensive study involving spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis to characterize a novel pyrazole derivative, which can be analogous to the characterization methods suitable for our compound of interest (Naveen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of the title compound can be inferred from studies on similar heterocyclic compounds. Modi et al. (2016) investigated the methylene-bridged dimerization of imidazo[1,2-a]pyridines, which provides insights into the types of chemical reactions that similar compounds can undergo, indicating potential reactivity patterns for our compound (Modi et al., 2016).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity can be crucial for understanding the application potential of the title compound. The synthesis and characterization of pyrazole derivatives by Naveen et al. (2021) included an analysis of physical properties that can serve as a reference for similar analyses on the title compound (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential applications, can be extrapolated from studies on similar compounds. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source provides insights into the chemical behavior and potential synthetic applications of similar heterocyclic compounds (Kaswan et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Synthetic Routes and Biological Activity : New and efficient synthetic routes for derivatives of pyrazolo[3,4-d]pyridazines, including structures similar to the specified compound, have been developed. These compounds have shown significant inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives with pyrazolo[3,4-d]pyridazine structures have demonstrated high antimicrobial and anticancer activities, comparing favorably with reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Material Science

- Disperse Dyes in Textile Industry : Pyrazolo[3,4-d]pyridazine derivatives have been used as disperse dyes on polyester fabrics, displaying a range of hues from orange-yellow to orange-red. Their spectral characteristics and fastness properties have been evaluated, indicating potential applications in the textile industry (Deeb, El-Hossami, & Abdelgawad, 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This results in the inhibition of necroptosis, a form of programmed cell death .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed an oral bioavailability of 59.55% , indicating a good absorption and distribution profile.

Result of Action

The compound efficiently blocks TNFα-induced necroptosis in both human and murine cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .

Propriétés

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUNKGPSOFXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)

![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)

![4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2494778.png)